Cephalexin sodium

Description

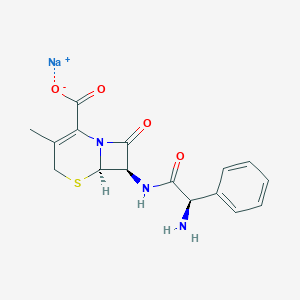

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S.Na/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);/q;+1/p-1/t10-,11-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDYPHVJLWMLJI-CYJZLJNKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15686-71-2 (Parent) | |

| Record name | Cephalexin sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038932400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90192221 | |

| Record name | Cephalexin sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38932-40-0 | |

| Record name | Cephalexin sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038932400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalexin sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [6R-[6α,7β(R*)]]-7-(aminophenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHALEXIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F78YJG0WXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Principles of Cephalexin Sodium S Antimicrobial Action

Elucidation of Bacterial Cell Wall Biosynthesis Inhibition

The fundamental principle of Cephalexin (B21000) sodium's action is its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and shape. patsnap.com The key component of this wall is peptidoglycan, a polymer composed of sugars and amino acids that forms a mesh-like layer. patsnap.com Cephalexin, like other beta-lactam antibiotics, targets the final and crucial step in the assembly of this protective layer. nih.gov

Molecular Interaction with Penicillin-Binding Proteins (PBPs)

The primary molecular targets of Cephalexin sodium are Penicillin-Binding Proteins (PBPs). nih.govmedscape.commedchemexpress.com These are bacterial enzymes, specifically transpeptidases, that are responsible for the cross-linking of peptidoglycan chains. duchefa-biochemie.comsigmaaldrich.com The structural integrity of the bacterial cell wall is critically dependent on this cross-linking process. Cephalexin's three-dimensional structure mimics that of D-alanyl-D-alanine, the terminal amino acid sequence of the peptidoglycan precursors. medkoo.com This structural similarity allows Cephalexin to bind to the active site of PBPs. medkoo.com In Staphylococcus aureus, for instance, Cephalexin has been shown to bind selectively to PBP 3. asm.org Studies have also identified PBP1A and PBP1B as specific targets for cephalexin. pharmgkb.org

Disruption of Peptidoglycan Transpeptidation and Cross-Linking

By binding to PBPs, this compound competitively and irreversibly inhibits their enzymatic activity. sigmaaldrich.commedkoo.com This binding action blocks the transpeptidation reaction, which is the formation of peptide bridges between adjacent peptidoglycan strands. nih.gov The inhibition of this crucial step prevents the formation of a stable, cross-linked peptidoglycan matrix. The result is an accumulation of non-crosslinked peptidoglycan strands, leading to a weakened and defective cell wall.

Consequential Induction of Bacterial Cell Lysis and Autolysis

The compromised integrity of the bacterial cell wall renders the bacterium susceptible to osmotic pressure, leading to cell lysis and death. drugbank.com The bactericidal action of Cephalexin is particularly effective against actively dividing bacteria, as they are constantly synthesizing new cell wall material. The process of cell death can manifest in different ways depending on the bacterial species and conditions. In some cases, such as with Escherichia coli, cephalexin treatment can initially cause the cells to form long filaments before they ultimately lyse. nih.govresearchgate.net This lysis is often observed as a bulging at the mid-cell, followed by explosive lysis. frontiersin.org The entire process of lysis is dependent on the proper assembly of the cell division machinery. nih.govresearchgate.net

Differential Activity Profile against Gram-Positive and Gram-Negative Bacterial Structures

This compound, as a first-generation cephalosporin (B10832234), exhibits a spectrum of activity that is primarily directed against Gram-positive bacteria. medkoo.comdrugbank.com This includes common pathogens such as Staphylococcus aureus (methicillin-susceptible isolates only) and Streptococcus pyogenes. rxlist.comauctoresonline.org Its effectiveness against these organisms is due to their thick, exposed peptidoglycan layer, which is readily accessible to the antibiotic. patsnap.com

While active against some Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, its efficacy is generally more modest compared to its activity against Gram-positive cocci. nih.govauctoresonline.org The outer membrane of Gram-negative bacteria presents an additional barrier that can limit the penetration of beta-lactam antibiotics. patsnap.com

| Bacterial Type | General Susceptibility to Cephalexin | Key Structural Feature |

| Gram-Positive | High | Thick, exposed peptidoglycan cell wall |

| Gram-Negative | Moderate to Low | Outer membrane barrier |

Comparative Mechanistic Analyses with Related Beta-Lactam Antibiotics

This compound shares its core mechanism of inhibiting cell wall synthesis with other beta-lactam antibiotics, including penicillins and other generations of cephalosporins. However, there are key distinctions.

Compared to many penicillins, first-generation cephalosporins like cephalexin demonstrate greater resistance to beta-lactamases, which are enzymes produced by some bacteria that can inactivate penicillin-type drugs. drugbank.commerckvetmanual.com However, they are still susceptible to other types of beta-lactamases, including cephalosporinases. merckvetmanual.com

Within the cephalosporin class, there is a general trend of increasing activity against Gram-negative bacteria and, in some cases, decreasing activity against Gram-positive organisms with successive generations. auctoresonline.org For instance, second-generation cephalosporins have a broader spectrum against Gram-negative bacteria than first-generation agents. merckvetmanual.comaafp.org Third-generation cephalosporins exhibit even more expanded coverage against Gram-negative organisms. aafp.org Conversely, later generations may have weaker activity against Gram-positive bacteria compared to the first generation. Fifth-generation cephalosporins are notable for their activity against methicillin-resistant Staphylococcus aureus (MRSA), a capability that Cephalexin lacks. rxlist.comauctoresonline.org

| Antibiotic Class/Generation | Primary Spectrum of Activity | Relative Beta-Lactamase Stability |

| Penicillins | Varies; many are potent against Gram-positive bacteria. | Generally lower than cephalosporins. |

| First-Generation Cephalosporins (e.g., Cephalexin) | Primarily Gram-positive cocci, some Gram-negative bacilli. auctoresonline.org | More stable than many penicillins. drugbank.com |

| Second-Generation Cephalosporins | Broader Gram-negative coverage than first-generation. merckvetmanual.com | Enhanced stability against some beta-lactamases. merckvetmanual.com |

| Third-Generation Cephalosporins | Further expanded Gram-negative coverage. aafp.org | Generally high stability to many beta-lactamases. |

| Fifth-Generation Cephalosporins | Includes activity against MRSA. auctoresonline.org | Structurally modified for specific PBP binding in resistant strains. auctoresonline.org |

Pharmacokinetic and Pharmacodynamic Characterization of Cephalexin Sodium

Absorption Kinetics and Oral Bioavailability

Cephalexin (B21000) is known for its rapid and nearly complete absorption from the gastrointestinal tract after being taken orally. wikipedia.org It boasts a high bioavailability of about 90%. nih.gov

Gastrointestinal Absorption Mechanisms (e.g., H+/dipeptide transporter PEPT1)

The primary mechanism for cephalexin's absorption in the intestine is through the H+/dipeptide transporter PEPT1. pharmgkb.orgscbt.com This transporter, found in the epithelial cells of the small intestine, is responsible for absorbing di- and tripeptides, and cephalexin's structural similarity allows it to be transported as well. scbt.comresearchgate.net Studies have shown that the absorption of cephalexin is a saturable process, which is characteristic of carrier-mediated transport. nih.gov

Factors Influencing Absorption Dynamics

Several factors can influence how cephalexin is absorbed:

Food : While food can delay the absorption of cephalexin, it doesn't prevent its complete absorption.

Disease States : Certain conditions can alter cephalexin absorption. For instance, in individuals with celiac disease, the absorption of cephalexin may be increased. uomustansiriyah.edu.iq Conversely, Crohn's disease can lead to reduced and delayed peak plasma levels. In some models of type 2 diabetes, the intestinal absorption of cephalexin has been observed to be enhanced. researchgate.net

pH : The pH of the environment can affect the ionization state of cephalexin and its subsequent absorption. nih.govconicet.gov.ar

Drug Interactions : Co-administration with certain substances can impact absorption. For example, cholestyramine may decrease cephalexin absorption. pdr.net Conversely, some studies suggest that metoclopramide (B1676508) could potentially enhance cephalexin absorption. researchgate.net

Distribution Profile and Binding Dynamics

Once absorbed, cephalexin is widely distributed throughout most body tissues and fluids. nih.gov

Systemic Distribution into Body Fluids and Tissues

Cephalexin effectively reaches various parts of the body, including the gallbladder, liver, kidneys, bone, sputum, and bile. However, its penetration into the cerebrospinal fluid is poor. The volume of distribution has been reported to be approximately 0.23 to 0.25 L/kg. nih.govresearchgate.net

Plasma Protein Binding Characteristics and Clinical Implications

Cephalexin exhibits low binding to plasma proteins, with estimates ranging from 6% to 15%. nih.govnih.govdrugbank.commedscape.comfda.govdrugs.com This low level of protein binding means that a large fraction of the drug in the blood is free and pharmacologically active. This characteristic is clinically significant as it allows for a greater concentration of the active drug to be available to target infection sites.

Biotransformation and Metabolic Fate Investigations

A key feature of cephalexin is that it is not metabolized in the body. wikipedia.orgnih.govpharmgkb.orgdrugbank.com It is excreted from the body largely unchanged. wikipedia.orgpharmgkb.orgnih.govfda.gov Studies have shown that over 90% of an administered dose is excreted in the urine within 6 to 8 hours. drugbank.comfda.govdrugs.com This excretion occurs through both glomerular filtration and tubular secretion in the kidneys. drugbank.comfda.gov The lack of metabolism minimizes the potential for drug-drug interactions involving metabolic pathways. nih.gov

Pharmacokinetic Parameters of Cephalexin

| Parameter | Value | Source(s) |

| Oral Bioavailability | ~90% | nih.gov |

| Time to Peak Plasma Concentration | ~1 hour | nih.govfda.gov |

| Volume of Distribution | 0.23-0.25 L/kg | nih.govresearchgate.net |

| Plasma Protein Binding | 6-15% | nih.govnih.govdrugbank.commedscape.comfda.govdrugs.com |

| Elimination Half-life | 0.5-1.2 hours | nih.govmedscape.com |

| Metabolism | Not metabolized | wikipedia.orgnih.govpharmgkb.orgdrugbank.com |

| Primary Route of Excretion | Renal (Urine) | pharmgkb.orgnih.govdrugbank.comfda.govdrugs.com |

| Fraction Excreted Unchanged in Urine | >90% | nih.govdrugbank.comfda.govdrugs.com |

Absence of Significant Systemic Metabolism of Cephalexin Sodium

This compound is characterized by its notable lack of significant metabolism within the body. drugbank.comwikipedia.orgnih.gov Unlike many other drugs that undergo extensive biotransformation in the liver, cephalexin is not metabolized to any appreciable extent. drugbank.comnih.govpharmgkb.org This means that the drug remains largely in its original, active form as it circulates throughout the body. wikipedia.orgrxlist.comdrugs.com The liver, the primary site of drug metabolism for many compounds, plays a minimal role in the disposition of cephalexin. pharmgkb.orgwikem.org Specifically, it does not significantly affect the hepatic CYP450 enzymes, which are a major family of enzymes responsible for drug metabolism. nih.gov

Implications for Drug Disposition and Interaction Profiles

The absence of significant metabolism has profound implications for how this compound is handled by the body and its potential to interact with other medications. Because it is not extensively metabolized, the drug's disposition is primarily governed by its absorption and elimination processes. nih.gov This characteristic simplifies its pharmacokinetic profile.

A significant advantage of its limited metabolism is a reduced potential for drug-drug interactions. nih.gov Many drug interactions occur when one drug alters the metabolism of another, often by inducing or inhibiting the CYP450 enzyme system. Since cephalexin does not significantly engage these enzymes, such interactions are drastically limited. nih.gov However, interactions can still occur through other mechanisms. For instance, co-administration with metformin (B114582) can lead to increased plasma concentrations of metformin due to decreased renal clearance of metformin. rxlist.comfda.gov Similarly, probenecid (B1678239) can inhibit the renal excretion of cephalexin, leading to higher and more prolonged plasma concentrations of the antibiotic. medscape.commedsafe.govt.nz

Elimination and Excretion Pathways

The primary route of elimination for this compound from the body is through the kidneys. wikipedia.orgrxlist.commedcentral.com

Renal Clearance Mechanisms: Glomerular Filtration and Active Tubular Secretion

Cephalexin is efficiently cleared from the bloodstream by the kidneys through a combination of two key processes: glomerular filtration and active tubular secretion. drugbank.comrxlist.comdrugs.comfda.gov Glomerular filtration is the initial step where blood is filtered in the glomeruli of the kidney, allowing water and small solutes like cephalexin to pass into the renal tubules. Subsequently, active tubular secretion further enhances the removal of cephalexin from the blood into the urine. nih.govquizlet.com This active process is mediated by specific transporters in the renal tubules, such as organic anion transporters (OATs) and multidrug and toxin extrusion proteins (MATEs). nih.govhiv-druginteractions.org The combination of these two mechanisms results in rapid and efficient renal clearance of the drug. nih.gov

Rate and Extent of Unchanged Drug Excretion in Urine

A hallmark of cephalexin's pharmacokinetics is the high percentage of the drug excreted unchanged in the urine. drugbank.comwikipedia.orgdrugs.com Studies have consistently shown that over 90% of an administered dose of cephalexin is eliminated in the urine in its active, unchanged form within 8 hours of administration. pharmgkb.orgrxlist.comdrugs.commedsafe.govt.nz This rapid and extensive urinary excretion underscores the kidney's primary role in clearing the drug from the body. scielo.br The concentration of cephalexin in the urine can reach very high levels, which is a key factor in its efficacy for treating urinary tract infections. rxlist.comdrugs.comnih.gov

The table below summarizes the urinary excretion of cephalexin.

| Time Post-Administration | Percentage of Unchanged Drug Excreted in Urine | Reference |

| 6 hours | ~81.6% - >90% | drugbank.comscielo.br |

| 8 hours | >90% | wikipedia.orgpharmgkb.orgrxlist.comdrugs.commedsafe.govt.nz |

| 12 hours | ~70-90% | medcentral.com |

| 24 hours | ~89.6% - 90.6% | scielo.br |

Pharmacokinetic Variability in Specialized Physiological States and Populations

Alterations in Renal Impairment and Associated Clearance Dynamics

In individuals with impaired renal function, the pharmacokinetics of cephalexin are significantly altered. droracle.ai Since the drug is primarily eliminated by the kidneys, any reduction in renal function leads to a decrease in its clearance and a prolongation of its time in the body. nih.govdroracle.ai

The serum half-life of cephalexin, which is normally between 0.5 and 1.2 hours in individuals with normal renal function, is markedly increased in patients with renal impairment. medcentral.comnih.gov This increase is directly proportional to the severity of the renal dysfunction. droracle.ai For example, in patients with a creatinine (B1669602) clearance of 0 ml/min, the serum half-life can extend to as long as 8.47 hours. droracle.ainih.gov Consequently, drug accumulation can occur if dosing is not adjusted, potentially leading to toxic reactions. droracle.ai

The clearance of cephalexin is directly correlated with creatinine clearance, a key indicator of renal function. nih.gov Therefore, in clinical practice, it is crucial to adjust the dosage of cephalexin in patients with renal impairment to prevent the accumulation of the drug and ensure its safe and effective use. droracle.aidroracle.ai

The following table illustrates the impact of renal impairment on the serum half-life of cephalexin.

| Creatinine Clearance (mL/min) | Serum Half-Life (hours) | Reference |

| Normal | 0.5 - 1.2 | medcentral.com |

| 13.5 | 7.7 | medcentral.com |

| 9.2 | 10.8 | medcentral.com |

| 4 | 13.9 | medcentral.com |

| 0 | ~8.47 | droracle.ainih.gov |

Age-Dependent Pharmacokinetic Modulations (e.g., Neonatal, Geriatric Considerations)

The pharmacokinetics of cephalexin can be significantly influenced by age, with notable differences observed in neonatal and geriatric populations. These variations are primarily attributed to physiological changes related to development and aging, particularly in renal function, which is the main route of elimination for cephalexin. rxlist.comnih.govresearchgate.net

Neonatal Pharmacokinetics: In neonates, the absorption and excretion of cephalexin are slower compared to adults. nih.gov The immaturity of renal function in newborns leads to reduced clearance and a more prolonged elimination half-life of cephalosporins, including cephalexin. nih.govresearchgate.net Studies in newborns have shown that the time to reach maximum serum concentration (Tmax) is delayed, indicating slower absorption. nih.gov For instance, data on oral cephalexin in newborns revealed that Tmax was approximately 2 hours, which is slower than in adults. nih.gov

The volume of distribution (Vd) of cephalosporins is larger in neonates due to their higher body water content. nih.govresearchgate.net As the infant matures, particularly with increasing postnatal age, the clearance of cephalosporins increases, reflecting the maturation of the kidneys. nih.govresearchgate.net This developmental aspect is a critical consideration for establishing appropriate dosing regimens in this population. researchgate.net While specific pharmacokinetic parameters for this compound in neonates are not extensively detailed in the provided results, the general principles for cephalosporins suggest significant age-dependent modulation. Human neonates are often administered higher doses at longer intervals compared to older infants. royalcanin.com

Pharmacokinetics in Diverse Animal Models (e.g., Canine, Feline, Ruminant, Rabbit)

The pharmacokinetic profile of this compound exhibits considerable variability across different animal species. These differences are evident in parameters such as bioavailability, peak serum concentrations (Cmax), time to peak concentration (Tmax), and elimination half-life (t1/2).

Canine: In dogs, cephalexin is well-absorbed after oral administration, with a bioavailability reported to be between 57% and 75-90%. msdvetmanual.comnih.gov A study administering a 20 mg/kg oral dose of cephalexin monohydrate reported a Cmax of 20.3 +/- 1.7 µg/mL, achieved at a Tmax of 90 minutes. nih.gov Another study using a 25 mg/kg oral dose found that the mean protein-unbound concentration of cephalexin in interstitial fluid (ISF) exceeded the MIC90 for S. pseudintermedius (2 µg/mL) for about 12 hours. avma.org The elimination half-life of an approved cephalexin product in dogs is approximately 7.3 hours when given orally without food. msdvetmanual.com Plasma protein binding of cephalexin in dogs is relatively low, around 20.8%. avma.org

Feline: In cats, a study administering an oral dose of a 50 mg cephalexin tablet resulted in a peak serum concentration of 18.7 µg/mL at 2.6 hours. nih.gov Subcutaneous and intramuscular administrations of a cephalexin suspension (approximately 20 mg/kg) led to much higher peak serum concentrations of 54.0 µg/mL and 61.8 µg/mL, respectively, with shorter times to peak concentration (1.1 and 0.7 hours). nih.gov The high degree of protein binding of some cephalosporins, like cefovecin (B1236667) (99% in cats), contributes to a long elimination half-life. msdvetmanual.com For cephalexin, the plasma protein binding is limited, reported to be between 10-20%. defra.gov.uk

Ruminant (Cattle and Sheep): In calves, the pharmacokinetics of cephalexin have been studied following intravenous, subcutaneous, and intramuscular administration. After a single intravenous dose of 30 mg/kg of sodium or lysine (B10760008) cephalexin, the elimination half-time was 62.0 minutes. nih.gov Following intramuscular administration of sodium cephalexin, the elimination half-life was 89.8 minutes. nih.gov Another study in calves with a 10 mg/kg subcutaneous dose reported an elimination half-life of 2.56 +/- 0.24 hours and almost complete systemic availability (103.08%). researchgate.net In ewes, cephalexin exhibited a nearly double terminal serum elimination half-life compared to cattle. mdpi.com

Rabbit: In rabbits, a study investigating cephalexin disposition after intravenous and intramuscular administration of a 10 mg/kg dose found elimination half-lives of 1.45 hours and 1.09 hours, respectively. researchgate.netibimapublishing.com The bioavailability after a single intramuscular administration was 47%. researchgate.netibimapublishing.comconicet.gov.ar For multiple intramuscular administrations (2.5 mg/kg every 6 hours), the bioavailability increased to 97.5%, with a maximum steady-state concentration of 2.77 µg/mL. researchgate.netibimapublishing.comconicet.gov.ar

| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|---|

| Dog | Oral | 20 | 20.3 ± 1.7 | 1.5 | 7.3 | 57 ± 5 | msdvetmanual.comnih.gov |

| Dog | IM | 10 | 31.9 | 0.9 | - | - | nih.gov |

| Cat | Oral | ~20 (50mg tablet) | 18.7 | 2.6 | - | - | nih.gov |

| Cat | IM | ~20 | 61.8 | 0.7 | - | - | nih.gov |

| Calf | IM | 30 (sodium salt) | - | - | 1.5 | - | nih.gov |

| Rabbit | IM | 10 | 9.22 | - | 1.09 | 47 | researchgate.netibimapublishing.comconicet.gov.ar |

Influence of Genetic Polymorphisms on Transporter-Mediated Pharmacokinetics (e.g., SLC15A1, PEPT2)

The pharmacokinetics of cephalexin, particularly its absorption and renal reabsorption, are mediated by peptide transporters, and genetic variations in the genes encoding these transporters can influence drug disposition. pharmgkb.org The primary transporters involved are the H+/dipeptide transporter PEPT1 (encoded by SLC15A1) for intestinal absorption and PEPT2 (encoded by SLC15A2) for renal reabsorption. pharmgkb.org

SLC15A1 (PEPT1): Cephalexin is rapidly absorbed from the intestine via the PEPT1 transporter. pharmgkb.org Genetic polymorphisms in the SLC15A1 gene have been identified, and some variants can alter transporter function. mdpi.comnih.gov For example, the F28Y variant (rs8187817) of SLC15A1 has been shown to result in significantly reduced uptake of cephalexin in transfected cells, which may be due to impaired substrate binding affinity. pharmgkb.orgmdpi.com This suggests that individuals carrying such polymorphisms might exhibit altered oral absorption of cephalexin.

Pharmacodynamic Relationships and Predictive Modeling

The antibacterial effect of this compound is intrinsically linked to its pharmacokinetic profile, a relationship that is crucial for predicting clinical efficacy and optimizing dosing strategies.

Characterization of Time-Dependent Bactericidal Activity

Cephalexin, like other beta-lactam antibiotics, exhibits time-dependent bactericidal activity. pdr.netnih.gov This means that its killing effect is not primarily determined by the peak concentration achieved, but rather by the duration for which the free (non-protein bound) drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen. pdr.net The mechanism of action involves binding to penicillin-binding proteins (PBPs) within the bacterial cell wall, which inhibits the final transpeptidation step of peptidoglycan synthesis, ultimately leading to cell lysis. nih.gov For this mechanism to be effective, sustained exposure of the bacteria to concentrations exceeding the MIC is necessary.

Establishment of Pharmacokinetic/Pharmacodynamic (PK/PD) Indices (e.g., Time Above Minimum Inhibitory Concentration, T>MIC)

The key pharmacokinetic/pharmacodynamic (PK/PD) index that predicts the efficacy of beta-lactam antibiotics like cephalexin is the percentage of the dosing interval during which the free drug concentration exceeds the MIC (%fT>MIC). pdr.netmdpi.comgardp.orgrxkinetics.com This index integrates the pharmacokinetic properties of the drug with the susceptibility of the infecting organism. mdpi.com

For cephalosporins, it is generally accepted that free drug concentrations need to be above the MIC for 35% to 40% of the dosing interval to achieve a bacteriostatic effect, and for 60% to 70% of the interval for bactericidal activity. pdr.net In some contexts, a target of 50-80% of the dosing interval for T>MIC is recommended for efficacy. researchgate.netibimapublishing.comconicet.gov.ar Predictive modeling using this index is essential for designing dosing regimens that are likely to result in successful clinical outcomes. nih.gov

Concentration-Effect Relationship Studies in Bacterial Eradication

Studies on the concentration-effect relationship of cephalexin focus on achieving and maintaining plasma concentrations that surpass the MIC for susceptible pathogens throughout the dosing interval. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro and is a fundamental measure of antibiotic potency. rxkinetics.com

Antimicrobial Resistance Mechanisms to Cephalexin Sodium

Enzymatic Inactivation: Role of Beta-Lactamases

The most common and clinically significant mechanism of resistance to cephalexin (B21000) sodium is its inactivation by beta-lactamase enzymes. nih.gov These enzymes hydrolyze the amide bond within the four-membered β-lactam ring, a core structural feature of cephalexin, rendering the antibiotic unable to bind to its target. nih.govnih.gov

Beta-lactamases are a diverse group of enzymes that can be categorized based on their amino acid sequence (Ambler classification) or their functional properties. mdpi.commsdmanuals.com Several classes of these enzymes are capable of hydrolyzing cephalexin.

Class A beta-lactamases, such as TEM-1 and SHV-1, are frequently encountered in Gram-negative bacteria and can efficiently hydrolyze penicillins and first-generation cephalosporins like cephalexin. nih.gov Extended-spectrum β-lactamases (ESBLs), which are often variants of TEM and SHV enzymes, possess an even broader substrate profile that includes later-generation cephalosporins, but they readily break down cephalexin. nih.gov The CTX-M family of ESBLs is now the most prevalent type worldwide. researchgate.netnih.gov

Class C beta-lactamases, also known as AmpC cephalosporinases, exhibit a high affinity for cephalosporins. msdmanuals.com These enzymes, found in organisms like Enterobacter cloacae, can effectively hydrolyze cephalexin. Class D enzymes, or oxacillinases (OXAs), also contribute to resistance, although their activity against cephalexin can vary. mdpi.com

The efficiency of these enzymes is described by their kinetic parameters, Km (the substrate concentration at which the reaction rate is half of Vmax) and kcat (the turnover number). A low Km and a high kcat indicate a high catalytic efficiency for hydrolyzing cephalexin. acs.org For instance, a study on the IMP-1 metallo-beta-lactamase (a Class B enzyme) demonstrated high catalytic activity against cephalexin. iwaponline.com

Table 1: Biochemical Properties of Selected Beta-Lactamases

| Beta-Lactamase | Ambler Class | Common Producing Organisms | Substrate Profile Includes |

|---|---|---|---|

| TEM-1 | A | Escherichia coli, Klebsiella pneumoniae | Penicillins, Cephalexin nih.gov |

| SHV-1 | A | Klebsiella pneumoniae | Penicillins, Cephalexin msdmanuals.com |

| CTX-M | A | Escherichia coli, Klebsiella pneumoniae | Penicillins, Cephalosporins (including extended-spectrum) researchgate.netnih.gov |

| AmpC | C | Enterobacter cloacae, Pseudomonas aeruginosa | Cephalosporins msdmanuals.com |

| IMP-1 | B | Pseudomonas aeruginosa | Penicillins, Cephalosporins, Carbapenems iwaponline.com |

The genes that code for beta-lactamase enzymes are frequently located on mobile genetic elements (MGEs) such as plasmids and transposons. mdpi.comroyalsocietypublishing.org This mobility allows for the horizontal transfer of resistance genes between different bacteria, even across species, which is a primary driver of the rapid global spread of antibiotic resistance. researchgate.net For example, genes for TEM, SHV, and CTX-M enzymes are commonly found on plasmids that can be transferred via conjugation. researchgate.netroyalsocietypublishing.org

The genetic context of these resistance genes is also important. Insertion sequences, such as ISEcp1 often found near blaCTX-M genes, can facilitate the movement of these genes from the chromosome to plasmids. nih.gov Furthermore, MGEs can carry multiple resistance genes, leading to multidrug resistance, where a single bacterium becomes resistant to several classes of antibiotics. mdpi.com The location of these genes is not fixed; they can be found on plasmids in some bacterial strains and integrated into the chromosome in others. royalsocietypublishing.org

Biochemical Characterization of Beta-Lactamase Enzymes Hydrolyzing Cephalexin Sodium

Alterations in Penicillin-Binding Proteins (PBPs)

Cephalexin functions by inhibiting penicillin-binding proteins (PBPs), which are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov Resistance can arise through modifications to these target proteins.

Bacteria can develop resistance by accumulating mutations in the genes that encode their native PBPs. researchgate.net These mutations can alter the structure of the PBP's active site, reducing its binding affinity for β-lactam antibiotics like cephalexin. uliege.be This decreased affinity means that a higher concentration of the antibiotic is required to inhibit the enzyme and kill the bacteria. For example, in Neisseria gonorrhoeae, mutations in the penA gene, which encodes PBP2, can confer resistance to cephalosporins. researchgate.net Similarly, specific amino acid substitutions in PBP 3 have been associated with resistance to cephalexin in some clinical isolates. asm.org

A powerful resistance strategy is the acquisition of a new PBP that has an inherently low affinity for β-lactam antibiotics. mdpi.com The archetypal example is methicillin-resistant Staphylococcus aureus (MRSA), which acquires the mecA gene. wikipedia.org This gene encodes a novel penicillin-binding protein called PBP2a (or PBP2'). nih.govmdpi.com PBP2a can continue to synthesize the cell wall even when the native PBPs are inactivated by methicillin (B1676495) or other β-lactams, including cephalexin. wikipedia.orgnih.gov The low affinity of PBP2a for these antibiotics allows the bacterium to survive and grow in their presence. nih.govasm.org The mecA gene is carried on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec), facilitating its spread. mdpi.com

Structural Modifications of Target PBPs Affecting this compound Binding Affinity

Bacterial Efflux Pump Systems

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide variety of noxious substances, including antibiotics, from the cell's interior. nih.govjournalagent.com By pumping out cephalexin, these systems can lower its intracellular concentration, preventing it from reaching its PBP targets.

Several families of efflux pumps contribute to antibiotic resistance. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family is particularly prominent. asm.orgacs.org Systems like AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa are tripartite pumps that can expel a broad range of drugs, including β-lactams. asm.org In Gram-positive bacteria, pumps from the Major Facilitator Superfamily (MFS) and the ATP-Binding Cassette (ABC) superfamily play a significant role. nih.gov

The expression of these pumps can be increased through mutations in regulatory genes, leading to higher levels of resistance. mdpi.com This overexpression means more pumps are available to remove the antibiotic, making the bacterium less susceptible.

Table 2: Major Efflux Pump Systems and Cephalexin Resistance

| Efflux Pump Family | Energy Source | Examples | Implicated Organisms |

|---|---|---|---|

| Resistance-Nodulation-Division (RND) | Proton Motive Force | AcrAB-TolC, MexAB-OprM | E. coli, P. aeruginosa asm.org |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | NorA | S. aureus nih.gov |

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | MsrA | S. aureus nih.gov |

| Small Multidrug Resistance (SMR) | Proton Motive Force | EmrE | E. coli nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ampicillin |

| Carbapenems |

| Cefaclor |

| Cefixime |

| Cefotaxime |

| Cefoxitin |

| Ceftaroline |

| Ceftazidime |

| Ceftriaxone (B1232239) |

| Cephalexin |

| This compound |

| Cephaloridine |

| Cephalothin (B1668815) |

| Cephradine (B1668399) |

| Clavulanic acid |

| Imipenem |

| Meropenem |

| Methicillin |

| Moxalactam |

| Oxacillin |

| Penicillin |

| Piperacillin |

| Sulbactam |

Identification and Functional Characterization of this compound Efflux Transporters

The active efflux of antimicrobial agents is a significant mechanism of resistance in many bacterial species. Efflux pumps are membrane-associated proteins that recognize and expel a wide range of substrates, including antibiotics like this compound, from the bacterial cell. This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target site and thereby conferring resistance. nih.govmdpi.com Several superfamilies of efflux pumps are involved in multidrug resistance (MDR), including the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), ATP-Binding Cassette (ABC), Small Multidrug Resistance (SMR), and Multidrug and Toxic Compound Extrusion (MATE) families. mdpi.comfrontiersin.org

In Gram-negative bacteria, the RND family of efflux pumps is particularly prominent and contributes significantly to intrinsic and acquired resistance. gardp.orgasm.org The AcrAB-TolC efflux system in Escherichia coli is a well-characterized example of an RND pump that confers resistance to a broad spectrum of antibiotics. frontiersin.orgasm.org While direct functional characterization studies focusing exclusively on this compound are limited, the known polyspecific nature of pumps like AcrB suggests its involvement in the efflux of cephalexin. asm.org In a study on the soil antibiotic resistome, efflux was identified as a resistance mechanism to cephalexin in a small percentage of isolates, indicating its role in environmental bacteria. plos.org

In Gram-positive bacteria, efflux pumps belonging to the MFS and ABC superfamilies are more common. mdpi.comfrontiersin.org For instance, the NorA efflux pump in Staphylococcus aureus is an MFS transporter known to extrude various compounds. mdpi.com While specific studies on this compound efflux by NorA are not prevalent, the broad substrate profile of such pumps makes them potential contributors to reduced susceptibility.

The identification of specific transporters for this compound often involves genetic and biochemical approaches. Gene knockout studies, where the gene encoding a putative efflux pump is deleted, can demonstrate an increased susceptibility of the mutant strain to the antibiotic. Conversely, overexpression of the pump gene can lead to increased resistance. Functional characterization often involves transport assays using radiolabeled substrates or fluorescent dyes to measure the pump's activity in real-time.

Table 1: Major Efflux Pump Superfamilies and Examples

| Superfamily | Energy Source | Key Features | Example in Gram-Negative Bacteria | Example in Gram-Positive Bacteria |

|---|---|---|---|---|

| RND (Resistance-Nodulation-Division) | Proton-motive force | Tripartite systems spanning both inner and outer membranes. Broad substrate specificity. | AcrAB-TolC (E. coli) | (Unique to Gram-negative bacteria) |

| MFS (Major Facilitator Superfamily) | Proton-motive force | Single-component transporters in the inner membrane. | NorA (S. aureus) | |

| ABC (ATP-Binding Cassette) | ATP hydrolysis | Utilize ATP for transport. | ||

| SMR (Small Multidrug Resistance) | Proton-motive force | Small proteins that form homodimers or heterodimers. | ||

| MATE (Multidrug and Toxic Compound Extrusion) | Sodium ion gradient or proton-motive force | NorM (Neisseria gonorrhoeae) |

Regulation and Substrate Specificity of Efflux Mechanisms

The expression of efflux pumps is tightly regulated to prevent the unnecessary expenditure of energy and to respond to environmental stressors, including the presence of antibiotics. frontiersin.org This regulation can occur at the transcriptional level, often involving local repressor proteins and global regulatory networks. For example, the acrAB operon in E. coli, which encodes the AcrA and AcrB components of the AcrAB-TolC efflux pump, is negatively regulated by the AcrR repressor. frontiersin.org Mutations in the acrR gene can lead to the overexpression of the pump and consequently, increased resistance to its substrates.

Global regulators also play a crucial role in modulating efflux pump expression. The MarA, SoxS, and Rob proteins in E. coli are transcriptional activators that can upregulate the expression of acrAB and other genes, leading to a multidrug-resistant phenotype. nih.gov These regulatory systems can be activated by a variety of signals, including exposure to certain antibiotics and other toxic compounds. frontiersin.org

The substrate specificity of efflux pumps is often broad, allowing them to recognize and transport a wide array of structurally diverse compounds. asm.org For RND pumps like AcrB, the large, flexible binding pocket can accommodate various molecules. The interaction between the substrate and the transporter is typically governed by physicochemical properties such as hydrophobicity, aromaticity, and charge. While cephalexin is a relatively hydrophilic compound, its transport by certain efflux pumps highlights the complex nature of substrate recognition. The ability of a bacterium to develop resistance to cephalexin via efflux is dependent on the presence of a pump that can effectively bind and expel this specific antibiotic.

Mechanisms of Reduced Outer Membrane Permeability in Gram-Negative Species

In Gram-negative bacteria, the outer membrane serves as a formidable barrier, limiting the influx of many antimicrobial agents. mdpi.com A key mechanism of resistance to this compound in these organisms is the reduction of outer membrane permeability, primarily through the modification or loss of porin channels. oup.comnih.gov Porins are water-filled channels that allow the passive diffusion of small, hydrophilic molecules, including many β-lactam antibiotics, across the outer membrane. mdpi.comnih.gov

Escherichia coli possesses two major non-specific porins, OmpF and OmpC. asm.orgnih.gov Studies have shown that the loss or downregulation of OmpF is a significant contributor to cephalexin resistance in E. coli, even in the absence of β-lactamase production. asm.orgnih.gov This is because cephalexin preferentially uses the OmpF porin for entry into the periplasmic space. asm.org

The expression of ompF and ompC is controlled by the two-component regulatory system EnvZ/OmpR. asm.org Mutations in the ompR gene have been shown to cause the downregulation of both OmpF and OmpC, leading to cephalexin resistance. asm.orgnih.gov Furthermore, activation of the sigma E envelope stress response can also lead to reduced levels of OmpF. nih.gov This can be triggered by mutations in genes like rseA or gmhB, the latter being involved in lipopolysaccharide biosynthesis. nih.govresearchgate.net Activation of this pathway increases the production of the protease DegP, which can degrade OmpF. nih.gov

The reduction in the number of porin channels decreases the rate at which cephalexin can enter the cell. This lower intracellular concentration can be sufficient to confer resistance, particularly when combined with other resistance mechanisms such as β-lactamase activity. nih.gov

Table 2: Regulatory Mutations in E. coli Affecting Porin Expression and Cephalexin Resistance

| Gene | Function of Protein Product | Effect of Mutation on Porins | Consequence |

|---|---|---|---|

| ompR | Transcriptional regulator of ompF and ompC | Downregulation of OmpF and OmpC | Increased cephalexin resistance |

| rseA | Anti-sigma E factor | Activation of sigma E, leading to increased DegP and degradation of OmpF | Increased cephalexin resistance |

| gmhB | Involved in lipopolysaccharide biosynthesis | Activation of sigma E and subsequent degradation of OmpF by DegP | Increased cephalexin resistance |

Epidemiology and Evolution of this compound Resistance

Global Surveillance of Resistance Trends and Geographic Distribution

Global surveillance programs, such as the World Health Organization's (WHO) Global Antimicrobial Resistance and Use Surveillance System (GLASS), monitor resistance trends for key pathogens and antibiotic classes. who.intwho.int While these reports often focus on broader categories like third-generation cephalosporins, the data provides valuable insights into the likely global landscape of cephalexin resistance. nih.govplos.org Resistance to cephalosporins in common pathogens like E. coli and Klebsiella pneumoniae is widespread globally, with particularly high rates reported in some regions. nih.govmedrxiv.org

Data from various studies indicate significant geographical variation in resistance rates. For instance, a study on E. coli from companion animals in the United States showed local variations in resistance to third-generation cephalosporins. researchgate.net Another study analyzing a large dataset of E. coli genomes found high levels of genes conferring resistance to third-generation cephalosporins, such as blaCTX-M, in Eastern Europe and Western Africa. medrxiv.org The prevalence of cephalexin resistance in S. aureus has also been reported in various geographical locations, with one study in Iraq finding a high resistance rate of 90.95% in isolates from impetigo cases. A study in Bangladesh on E. coli from chicken meat found a high susceptibility rate to cephalexin (63.64%), suggesting lower resistance in that specific context. dpi.qld.gov.au

These geographical differences are influenced by factors such as antibiotic consumption patterns in human and veterinary medicine, infection control practices, and the prevalence of specific resistant clones. nih.gov

Molecular Epidemiology of Resistant Strains

The spread of this compound resistance is often driven by the dissemination of specific successful bacterial clones. Molecular typing methods, such as multilocus sequence typing (MLST), are used to track the spread of these resistant strains.

In E. coli, the sequence type ST131 is a globally disseminated, multidrug-resistant clone that is frequently associated with resistance to third-generation cephalosporins and fluoroquinolones. royalsocietypublishing.org The prevalence of ST131, often carrying extended-spectrum β-lactamase (ESBL) genes like blaCTX-M-15, contributes significantly to cephalosporin (B10832234) resistance worldwide. nih.govfrontiersin.orgnih.gov Other prevalent sequence types associated with cephalosporin resistance in E. coli include ST69 and ST38. peerj.com

In Staphylococcus aureus, methicillin-resistant S. aureus (MRSA) strains are a major concern. Resistance to β-lactam antibiotics, including cephalexin, in MRSA is primarily due to the acquisition of the mecA gene, which encodes a modified penicillin-binding protein (PBP2a) with low affinity for these drugs. researchgate.net Molecular epidemiological studies have identified specific MRSA clones, such as ST5 and ST59, that are prevalent in certain regions and associated with resistance to multiple antibiotics, including cephalosporins. dovepress.com A study in China found that ST5 clinical isolates were more resistant to cephalosporin antibiotics than ST239 isolates. dovepress.com

The Role of the Bacterial Resistome in Resistance Acquisition and Spread

The bacterial resistome is defined as the collection of all antibiotic resistance genes in a given environment, including those in pathogenic and non-pathogenic bacteria. mdpi.com This reservoir of resistance genes is a critical source for the acquisition and spread of resistance to antibiotics like this compound. frontiersin.org

Horizontal gene transfer (HGT) is a key mechanism by which bacteria acquire new resistance genes. dovepress.comnih.gov The three main mechanisms of HGT are:

Transformation: The uptake of naked DNA from the environment.

Transduction: The transfer of genetic material via bacteriophages.

Conjugation: The transfer of DNA through direct cell-to-cell contact, often mediated by plasmids and other mobile genetic elements (MGEs). nih.govcdnsciencepub.com

Plasmids are particularly important in the dissemination of resistance genes, as they can often carry multiple resistance determinants and transfer between different bacterial species and genera. mdpi.com Genes encoding β-lactamases, which can inactivate cephalexin, are frequently located on plasmids. oup.comcdnsciencepub.com For example, the widespread dissemination of blaCTX-M genes, which confer resistance to third-generation cephalosporins, is largely due to their presence on conjugative plasmids. nih.govasm.org

The human gut and other complex microbial communities serve as significant reservoirs for the resistome, where HGT events can readily occur. dovepress.comnih.gov The selective pressure exerted by the use of antibiotics can promote the transfer and maintenance of resistance genes within these communities, contributing to the evolution and spread of cephalexin-resistant pathogens. dovepress.com

Spectrum of Antimicrobial Activity and Susceptibility Profiling of Cephalexin Sodium

In Vitro Susceptibility Studies Against Key Gram-Positive Organisms

Cephalexin (B21000) sodium has demonstrated effectiveness against several Gram-positive bacteria.

Staphylococcus Species

Cephalexin is active against methicillin-susceptible Staphylococcus aureus (MSSA), with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 16 mg/mL. chemicalbook.com However, methicillin-resistant Staphylococcus aureus (MRSA) strains are resistant to cephalexin, with MICs of 16 mg/mL or higher. chemicalbook.com Both coagulase-positive and coagulase-negative staphylococci that are penicillinase-producing are generally susceptible to cephalexin. medicines.org.auhres.ca

A study found the lowest MIC value for cephalexin against Staphylococcus aureus to be 6.4 μg/ml. innovareacademics.in Another study established that for Staphylococcus aureus ATCC 29213, the MIC of cephalothin (B1668815) powder, used as a standard, should be between 0.12 to 0.5 mcg/mL. nih.gov

Table 1: In Vitro Susceptibility of Staphylococcus Species to Cephalexin

| Species | Susceptibility Status | MIC Range (µg/mL) |

|---|---|---|

| Staphylococcus aureus (MSSA) | Susceptible | 1 - 16 chemicalbook.com |

| Staphylococcus aureus (MRSA) | Resistant | ≥ 16 chemicalbook.com |

| Staphylococcus aureus | - | 6.4 innovareacademics.in |

| Staphylococcus epidermidis | Intermediate | 4 researchgate.net |

Streptococcus Species

Cephalexin has shown good activity against Streptococcus pyogenes, with a MIC range of 0.12–1 mg/ml. chemicalbook.com It is also effective against viridans streptococci and Streptococcus agalactiae. chemicalbook.com However, its activity against Streptococcus pneumoniae is generally poor, with reported MIC50 and MIC90 values of 64 and 128 mg/ml or higher, respectively. chemicalbook.com Penicillin-resistant Streptococcus pneumoniae is typically cross-resistant to beta-lactam antibiotics like cephalexin. nih.govfda.govnih.gov

Table 2: In Vitro Susceptibility of Streptococcus Species to Cephalexin

| Species | Susceptibility Status | MIC Range (µg/mL) |

|---|---|---|

| Streptococcus pyogenes | Susceptible | 0.12 - 1 chemicalbook.com |

| Streptococcus pneumoniae | Generally Resistant | MIC50: 64, MIC90: ≥ 128 chemicalbook.com |

| Streptococcus agalactiae | Susceptible | ≤ 2 researchgate.net |

Enterococcus Species

Most strains of enterococci, including Enterococcus faecalis, are resistant to cephalosporins like cephalexin. nih.govnih.govnih.gov Enterococci have intrinsic resistance to cephalosporins. asm.orgnih.govmedscape.com

Bacillus Species

In one study, the MIC of cephalexin against Bacillus subtilis was 12.8 μg/ml, and for Bacillus cereus, it was 6.4 μg/ml. innovareacademics.in This indicates that Bacillus cereus was sensitive, while Bacillus subtilis was intermediately susceptible to cephalexin. innovareacademics.in Another study classified Bacillus subtilis as sensitive to cephalexin with an MIC of ≤ 2 µg/ml. researchgate.net

Table 3: In Vitro Susceptibility of Bacillus Species to Cephalexin

| Species | Susceptibility Status | MIC (µg/mL) |

|---|---|---|

| Bacillus subtilis | Intermediate / Sensitive | 12.8 innovareacademics.in / ≤ 2 researchgate.net |

| Bacillus cereus | Sensitive | 6.4 innovareacademics.in |

In Vitro Susceptibility Studies Against Key Gram-Negative Organisms

The effectiveness of cephalexin against major Gram-negative bacilli has diminished over time. chemicalbook.com

Enterobacteriaceae

The Clinical and Laboratory Standards Institute (CLSI) has set the MIC breakpoint for Enterobacteriaceae as ≤8 mg/ml for susceptible, 16 mg/ml for intermediate, and ≥32 mg/ml for resistant. chemicalbook.com

Escherichia coli : Cephalexin has demonstrated activity against E. coli. fda.gov One study reported an MIC value of 12.8 μg/ml, classifying it as intermediate. innovareacademics.in However, another study noted high resistance of E. coli to cephalexin (95%). brieflands.com For the control strain E. coli ATCC 25922, the standard MIC for cephalothin is 4 to 16 mcg/mL. nih.govnih.gov

Proteus mirabilis : Cephalexin is active against susceptible isolates of Proteus mirabilis. fda.govrxlist.com A study on urinary tract infection isolates found a 52.4% susceptibility rate for Proteus mirabilis to cephalexin. nih.gov Swarmer cells of P. mirabilis showed increased susceptibility to cephalexin compared to vegetative cells. asm.org

Klebsiella pneumoniae : Cephalexin has shown activity against Klebsiella pneumoniae. fda.govrxlist.com However, some studies have reported high resistance rates. brieflands.com

Serratia marcescens : Cephalexin has a high MIC against Serratia marcescens, at 25.6 μg/ml, indicating resistance. innovareacademics.in

Table 4: In Vitro Susceptibility of Key Enterobacteriaceae to Cephalexin

| Species | Susceptibility Status | MIC (µg/mL) | Susceptibility Rate |

|---|---|---|---|

| Escherichia coli | Intermediate / Resistant | 12.8 innovareacademics.in | 5% brieflands.com |

| Proteus mirabilis | Susceptible | - | 52.4% nih.gov |

| Klebsiella pneumoniae | Susceptible / Resistant | - | - |

| Serratia marcescens | Resistant | 25.6 innovareacademics.in | - |

Other Gram-Negative Bacilli

Cephalexin's activity against Gram-negative bacilli is generally limited. simsrc.edu.in While it shows efficacy against some species, it is notably inactive against many others.

Haemophilus influenzae and Moraxella catarrhalis : Cephalexin has demonstrated activity against susceptible isolates of H. influenzae and M. catarrhalis. drugs.commedsafe.govt.nzfda.govnih.gov These organisms are often implicated in respiratory tract infections. fda.gov

Pseudomonas spp. : Cephalexin has no activity against Pseudomonas species, including Pseudomonas aeruginosa. fda.govrxlist.comnih.govnih.govfda.govtmda.go.tznih.govwikidoc.orgsahpra.org.za The outer membrane of P. aeruginosa is not effectively penetrated by first-generation cephalosporins like cephalexin, contributing to its natural resistance. droracle.ai

Enterobacter spp. : Most isolates of Enterobacter species are resistant to cephalexin. fda.govrxlist.comnih.govtmda.go.tznih.govwikidoc.orgsahpra.org.za First and second-generation cephalosporins are generally considered inactive against Enterobacter infections. medscape.commedscape.com

Morganella morganii : Cephalexin is not active against most isolates of Morganella morganii. medsafe.govt.nzfda.govrxlist.comnih.govtmda.go.tznih.govwikidoc.orgsahpra.org.za

Proteus vulgaris : Similarly, cephalexin is not active against most strains of Proteus vulgaris. medsafe.govt.nzfda.govrxlist.comnih.govtmda.go.tznih.govwikidoc.orgsahpra.org.za

Acinetobacter calcoaceticus : Cephalexin exhibits no activity against Acinetobacter calcoaceticus. fda.govrxlist.comnih.govnih.govfda.govtmda.go.tznih.govwikidoc.orgsahpra.org.za

Determination of Minimum Inhibitory Concentrations (MIC) and Bactericidal Concentrations

The susceptibility of bacteria to cephalexin is quantitatively determined through methods that establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov Quantitative methods such as broth dilution or agar (B569324) dilution are employed to determine MICs. rxlist.comnih.gov These values provide an estimate of the bacteria's susceptibility to the antibiotic. nih.gov For instance, one study determined the MIC of cephalexin against various microorganisms, finding a higher MIC for Serratia marcescens and Pseudomonas aeruginosa (25.6 μg/ml) and a lower MIC for Staphylococcus aureus and Bacillus cereus (6.4 μg/ml). innovareacademics.in Another study on Leptospira strains found that the median MIC for cephalexin ranged from 1 to 8 μg/mL, with an MIC90 of 8 μg/mL. nih.govresearchgate.net

Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. Cephalosporins, including cephalexin, are bactericidal because they inhibit the synthesis of the bacterial cell wall. medsafe.govt.nznih.govtmda.go.tzwikidoc.orgnih.govfmhaca.gov.et Measuring the MBC can be important for guiding therapy in certain infections. nih.gov

Establishment and Interpretation of Clinical Breakpoints for Susceptibility

Clinical breakpoints are used to categorize microorganisms as susceptible, intermediate, or resistant to an antimicrobial agent based on MIC values. These breakpoints are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).

A report of "Susceptible" indicates that the pathogen is likely to be inhibited by the concentrations of the drug usually achievable at the site of infection. nih.govnih.gov An "Intermediate" category suggests that the result is equivocal; the infection may respond in body sites where the drug is physiologically concentrated or if a high dosage can be used. rxlist.comnih.govnih.gov A "Resistant" finding indicates that the antimicrobial is unlikely to inhibit the pathogen's growth at achievable concentrations, and alternative therapies should be considered. rxlist.comnih.govnih.gov

For cephalexin, the CLSI provides the following interpretive criteria for MIC values:

Susceptible (S): ≤ 8 μg/mL nih.govfda.gov

Intermediate (I): 16 μg/mL nih.govfda.gov

Resistant (R): ≥ 32 μg/mL nih.govfda.gov

These breakpoints help guide clinicians in selecting appropriate antibiotic therapy.

Comparative Antimicrobial Efficacy Assessments in In Vitro Models

First-generation cephalosporins, including cephalexin, cefadroxil (B1668780), cefazolin (B47455), cephalothin, cephradine (B1668399), and cefaclor, generally share a similar spectrum of activity. simsrc.edu.in However, some differences in their in vitro potency have been observed.

Cefadroxil, Cephradine: Cephalexin, cefadroxil, and cephradine have very similar in vitro activities. simsrc.edu.in One study found cephalexin to be more active than cephradine against a range of bacteria. nih.gov

Cephalothin, Cefazolin: While cephalothin and cefazolin have similar spectra, cefazolin is more active against E. coli and Klebsiella species. simsrc.edu.in In a study of anaerobic bacteria, cephalexin was the least effective cephalosporin (B10832234) tested, while cefoxitin, cephaloridine, cefazolin, and cephalothin showed comparable activity against many anaerobes. researchgate.net Against Staphylococcus pseudintermedius, cephalothin and cefazolin had lower MIC90 values (0.12 µg/mL) compared to cephalexin (2 µg/mL), indicating greater in vitro potency. researchgate.net

Cefaclor: Cefaclor, although sometimes classified as a second-generation cephalosporin, is often compared to first-generation agents. simsrc.edu.in It has demonstrated substantially greater activity against staphylococci, streptococci, and certain Gram-negative bacteria like H. influenzae and E. coli when compared to cephalexin. nih.gov

Cephalexin's mechanism of action is similar to that of penicillins, involving the inhibition of bacterial cell wall synthesis. drugs.com However, there are key differences in their spectrum of activity and resistance patterns. Penicillin-resistant Streptococcus pneumoniae is often cross-resistant to beta-lactam antibiotics, including cephalexin. fda.govrxlist.comnih.govnih.govfda.govnih.govsahpra.org.za

Cephalexin Sodium Compared to Other First-Generation Cephalosporins (e.g., Cephalothin, Cefazolin, Cefadroxil, Cephradine, Cefaclor)

Methodologies for Phenotypic and Genotypic Susceptibility Testing

Phenotypic Susceptibility Testing: These methods directly measure the susceptibility of a bacterial isolate to an antimicrobial agent.

Dilution Techniques (Broth and Agar): These are quantitative methods used to determine the MIC of an antimicrobial agent. rxlist.comnih.gov Standardized procedures are crucial for accurate and reproducible results. nih.gov

Diffusion Techniques (Disk Diffusion): This is a qualitative or semi-quantitative method that provides an estimate of bacterial susceptibility. rxlist.com A paper disk impregnated with a specific amount of the antibiotic (e.g., a 30 mcg cephalothin disk for cephalexin) is placed on an agar plate inoculated with the test organism. nih.govnih.gov The diameter of the zone of inhibition around the disk is measured and correlated with the MIC to determine if the organism is susceptible, intermediate, or resistant. medsafe.govt.nznih.govnih.gov For cephalexin, using a 30 mcg cephalothin disk, a zone diameter of ≥18 mm is considered susceptible, 15-17 mm is intermediate, and ≤14 mm is resistant. nih.gov

Genotypic Susceptibility Testing: These methods detect the presence of specific genes that confer resistance to antimicrobial agents. While not explicitly detailed for cephalexin in the provided context, genotypic methods are a growing area in clinical microbiology for predicting antibiotic resistance.

Disk Diffusion and Broth Microdilution Techniques

The susceptibility of bacteria to this compound is primarily determined using two standardized laboratory methods: disk diffusion and broth microdilution. asm.orgrsc.org These tests measure the in vitro activity of the antibiotic against a specific bacterial isolate.

The disk diffusion method , also known as the Kirby-Bauer test, is a qualitative or semi-quantitative test. asm.orgwikipedia.org It involves placing a paper disk impregnated with a specific concentration of cephalexin onto an agar plate that has been uniformly inoculated with the bacterium being tested. asm.org As the antibiotic diffuses into the agar, it creates a concentration gradient. wikipedia.org If the bacterium is susceptible, a clear "zone of inhibition" will appear around the disk where bacterial growth has been prevented. asm.org The diameter of this zone is measured and compared to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to determine if the organism is susceptible, intermediate, or resistant. nih.govresearchgate.netnih.gov

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic. rsc.orgslideshare.net The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacterium after an incubation period. slideshare.net This test is performed in a microtiter plate containing a series of wells with twofold serial dilutions of this compound in a liquid growth medium. rsc.org Each well is inoculated with a standardized concentration of the test bacterium. rsc.org The MIC value is a critical piece of data, providing a more precise measure of susceptibility than the disk diffusion test. slideshare.net

Both CLSI and EUCAST provide interpretive criteria, or "breakpoints," for cephalexin against various bacteria. clsi.orgnih.org.pk These breakpoints are the specific MIC values or zone diameters that define whether a bacterium is considered susceptible, intermediate, or resistant. For uncomplicated urinary tract infections (uUTIs) caused by Enterobacterales, EUCAST suggests a susceptible breakpoint for cephalexin at an MIC of ≤16 mg/L. researchgate.netbeckmancoulter.com Similarly, the CLSI uses cefazolin as a surrogate for oral cephalosporins like cephalexin for uUTIs, with a susceptible breakpoint of ≤16 µg/mL and a corresponding disk diffusion zone diameter of ≥15 mm. nih.govclsi.org

Table 1: Example of Interpretive Criteria for Cephalexin (or Surrogate) against Enterobacterales (for uncomplicated UTIs)

| Testing Method | Organization | Disk Content | Interpretation | Zone Diameter (mm) | MIC (µg/mL) |

| Disk Diffusion | CLSI (Cefazolin as surrogate) | 30 µg | Susceptible | ≥ 15 | - |

| Disk Diffusion | CLSI (Cefazolin as surrogate) | 30 µg | Resistant | ≤ 14 | - |

| Broth Microdilution | CLSI (Cefazolin as surrogate) | - | Susceptible | - | ≤ 16 |

| Broth Microdilution | CLSI (Cefazolin as surrogate) | - | Resistant | - | ≥ 32 |

| Broth Microdilution | EUCAST | - | Susceptible | - | ≤ 16 |

| Broth Microdilution | EUCAST | - | Resistant | - | > 16 |

Data sourced from CLSI and EUCAST guidelines. nih.govresearchgate.netclsi.orgbeckmancoulter.com

Molecular Detection of Resistance Genes and Mechanisms

Bacterial resistance to cephalexin, a beta-lactam antibiotic, is most commonly due to the production of enzymes called beta-lactamases. nih.gov These enzymes inactivate the antibiotic by hydrolyzing its characteristic beta-lactam ring. nih.govnih.gov Other resistance mechanisms include modification of the antibiotic's target—the penicillin-binding proteins (PBPs)—and the use of efflux pumps to expel the antibiotic from the bacterial cell. nih.gov

Molecular techniques, particularly the polymerase chain reaction (PCR), are widely used to detect the specific genes that confer resistance to cephalexin. asm.orgresearchgate.net These methods are rapid and highly sensitive, allowing for the identification of resistance determinants even before they are phenotypically expressed. asm.org

The most significant resistance genes affecting cephalexin are those encoding for beta-lactamases. gmpc-akademie.de These are often located on mobile genetic elements like plasmids, which allows them to be transferred between bacteria. asm.org Some of the key beta-lactamase gene families include:

blaTEM: One of the most common families of plasmid-mediated beta-lactamases. gmpc-akademie.deelsevier.es

blaSHV: Another prevalent family of beta-lactamases, particularly in Klebsiella pneumoniae. gmpc-akademie.deelsevier.es

blaCTX-M: This family of extended-spectrum beta-lactamases (ESBLs) is a major cause of resistance to third-generation cephalosporins and is now the most prevalent type of ESBL worldwide. gmpc-akademie.deasm.orgmdpi.com

blaOXA: These beta-lactamases have a broad spectrum, with some variants capable of hydrolyzing cephalosporins. gmpc-akademie.deasm.orginfectionsinsurgery.org

blaAmpC: AmpC beta-lactamases are cephalosporinases that can be chromosomally or plasmid-encoded and confer resistance to a wide range of beta-lactam antibiotics, including first-generation cephalosporins. gmpc-akademie.deasm.org

The detection of these genes can be performed using various PCR-based methods, including multiplex PCR, which allows for the simultaneous detection of multiple resistance genes in a single test. asm.org The presence of one or more of these genes in a clinical isolate is a strong indicator of resistance to cephalexin and other beta-lactam antibiotics. However, it's important to note that the presence of a resistance gene does not always perfectly correlate with phenotypic resistance, as some genes may be "silent" or not expressed. oup.com

Table 2: Common Beta-Lactamase Genes Conferring Resistance to Cephalosporins

| Gene Family | Enzyme Type | Common Bacterial Hosts | Significance |

| blaTEM | Beta-lactamase | Escherichia coli, Klebsiella pneumoniae | Widespread, plasmid-mediated resistance to penicillins and early cephalosporins. gmpc-akademie.deelsevier.es |

| blaSHV | Beta-lactamase | Klebsiella pneumoniae, E. coli | Common cause of resistance, variants can have an extended spectrum. gmpc-akademie.deelsevier.es |

| blaCTX-M | ESBL | E. coli, K. pneumoniae | Most prevalent ESBLs globally, confer resistance to third-generation cephalosporins. asm.orgmdpi.com |

| blaAmpC | Cephalosporinase | Enterobacter spp., E. coli, Pseudomonas aeruginosa | Can be inducible or plasmid-mediated, confers resistance to most penicillins and cephalosporins. gmpc-akademie.deasm.org |

| blaOXA | Beta-lactamase/Carbapenemase | Acinetobacter baumannii, P. aeruginosa, Enterobacterales | Diverse family, some variants are ESBLs or carbapenemases. asm.orginfectionsinsurgery.org |

Investigational Studies of Cephalexin Sodium in Therapeutic Contexts

Preclinical Models of Infection and Efficacy Evaluation

Preclinical studies utilizing animal models are fundamental in determining the potential therapeutic efficacy of antimicrobial agents before they are tested in humans. doctorlib.org These models aim to simulate human infections and provide initial data on how a drug may perform against specific pathogens in a living system. doctorlib.org

Animal Models for Respiratory Tract Infections

Cephalexin (B21000) has been evaluated in animal models for its effectiveness against bacteria that cause respiratory tract infections. asm.orgnih.gov In a rat model of lung infection induced by Streptococcus pyogenes, the therapeutic efficacies of cephalexin and another cephalosporin (B10832234), cefadroxil (B1668780), were compared. asm.orgnih.gov Although both drugs showed similar activity in laboratory tests, cefadroxil demonstrated greater effectiveness in reducing the number of viable bacteria in the lungs of the infected rats. asm.orgnih.gov This difference in in-vivo performance was attributed to variations in how the drugs were distributed and concentrated in the lung tissue. asm.orgnih.gov

Another study using a mouse model of pneumonia caused by Streptococcus pneumoniae compared the efficacy of ceftriaxone (B1232239) and amoxicillin (B794) against both penicillin-susceptible and penicillin-resistant strains. nih.gov The results indicated that ceftriaxone was effective against both types of strains, while amoxicillin's efficacy was diminished against the resistant strain. nih.gov While this study did not directly involve cephalexin, it highlights the importance of animal models in assessing the activity of cephalosporins against key respiratory pathogens.

| Animal Model | Pathogen | Key Findings | Reference |

| Rat Lung Infection | Streptococcus pyogenes | Cefadroxil was more effective than cephalexin in reducing bacterial load in the lungs. | asm.orgnih.gov |

| Mouse Pneumonia | Streptococcus pneumoniae | Ceftriaxone showed efficacy against both penicillin-susceptible and resistant strains. | nih.gov |

Preclinical Models for Skin and Soft Tissue Infections

The effectiveness of cephalexin has been investigated in animal models of skin and soft tissue infections (SSTIs). In a mouse surgical wound model infected with either Staphylococcus aureus or Streptococcus pyogenes, a topical cream formulation of mupirocin (B1676865) was compared with oral cephalexin and other antibiotics. asm.org The mupirocin cream was found to be as effective as or superior to oral cephalexin in these models. asm.org Specifically, against S. aureus, mupirocin cream was more effective than oral cephalexin, while against S. pyogenes, their efficacies were similar. asm.org

Another study utilized a hamster impetigo model infected with S. aureus to compare topical mupirocin cream with oral cephalexin. asm.org The results showed that the mupirocin cream was significantly more effective than oral cephalexin in treating the experimental staphylococcal impetigo. asm.org Furthermore, research on canine pyoderma, a common skin infection in dogs, has demonstrated the clinical efficacy of oral cephalexin in treating infections caused by susceptible strains of S. pseudintermedius. nih.govresearchgate.net

| Animal Model | Pathogen | Key Findings | Reference |

| Mouse Surgical Wound | Staphylococcus aureus | Mupirocin cream was superior to oral cephalexin. | asm.org |

| Mouse Surgical Wound | Streptococcus pyogenes | Mupirocin cream and oral cephalexin had similar efficacy. | asm.org |

| Hamster Impetigo | Staphylococcus aureus | Mupirocin cream was significantly more effective than oral cephalexin. | asm.org |

| Canine Pyoderma | Staphylococcus pseudintermedius | Oral cephalexin was effective in treating bacterial pyoderma. | nih.govresearchgate.net |

Urinary Tract Infection Research Models

Animal models, particularly in mice, are crucial for studying the effectiveness of antibiotics for urinary tract infections (UTIs). nih.gov These models help in understanding how antibiotics can prevent the development of resistance in bacteria like Escherichia coli, a common cause of UTIs. nih.gov While specific preclinical studies focusing solely on cephalexin sodium in UTI models were not prominently available in the search results, the use of such models for evaluating antibiotics for UTIs is a well-established practice. nih.govmdpi.com For instance, studies have used mouse models to investigate the efficacy of various antibiotics and even potential vaccines against uropathogenic E. coli. mdpi.com

Bone and Joint Infection Research Models

Cephalexin is indicated for the treatment of bone infections caused by susceptible strains of Staphylococcus aureus and Proteus mirabilis. fda.gov While the search results did not provide specific details of preclinical animal models for bone and joint infections treated with this compound, the use of such models is a standard part of the research and development of antibiotics for these types of infections. These models are essential for determining the ability of an antibiotic to penetrate bone tissue and exert its antibacterial effect.

Clinical Research on Therapeutic Efficacy and Outcomes

Clinical research involving human subjects is the definitive step in evaluating the therapeutic efficacy of an antibiotic. These studies often compare the new drug to existing treatments to determine its relative effectiveness.

Comparative Effectiveness Studies against Specific Bacterial Pathogens

The clinical efficacy of cephalexin has been compared to other antibiotics in treating various bacterial infections.

Streptococcus pyogenes